molecular formula C19H21Cl2N5O2S B13863350 2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride

2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride

Cat. No.: B13863350
M. Wt: 454.4 g/mol
InChI Key: ZMGWJEMIFIIIBE-UHFFFAOYSA-N
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Description

2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a 2-chlorobenzoyl group, an ethylthiophenyl group, and a triazole ring, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-chlorobenzoyl chloride and ethylthiophene derivatives. These intermediates undergo a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Common reagents used in these reactions include bases like sodium hydroxide and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide Hydrochloride
  • N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Uniqueness

2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C19H21Cl2N5O2S

Molecular Weight

454.4 g/mol

IUPAC Name

2-amino-N-[[4-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-1,2,4-triazol-3-yl]methyl]acetamide;hydrochloride

InChI

InChI=1S/C19H20ClN5O2S.ClH/c1-3-12-8-14(18(27)13-6-4-5-7-15(13)20)19(28-12)25-11(2)23-24-16(25)10-22-17(26)9-21;/h4-8H,3,9-10,21H2,1-2H3,(H,22,26);1H

InChI Key

ZMGWJEMIFIIIBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)N2C(=NN=C2CNC(=O)CN)C)C(=O)C3=CC=CC=C3Cl.Cl

Origin of Product

United States

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